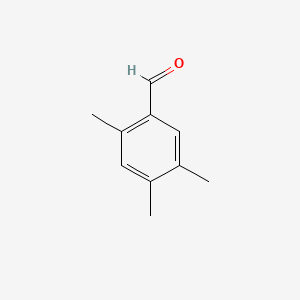

2,4,5-Trimethylbenzaldehyde

Description

Contextualizing Aromatic Aldehydes in Organic Synthesis and Atmospheric Chemistry Research

Aromatic aldehydes are a class of organic compounds that are integral to numerous areas of chemical research and industry. nih.gov Characterized by a formyl group (-CHO) attached to an aromatic ring, their versatile reactivity makes them crucial building blocks in organic synthesis. nih.gov They serve as precursors for a vast array of more complex molecules, including pharmaceuticals, agrochemicals, and fragrances. nih.gov The rich and diverse reactivity profile of the aldehyde group allows for a multitude of bond-forming strategies, making these compounds highly valuable intermediates. nih.gov

In the realm of atmospheric chemistry, aromatic aldehydes are significant as they are emitted into the troposphere from both biogenic and anthropogenic sources. Their subsequent photochemical oxidation contributes to the formation of secondary organic aerosols (SOAs) and other atmospheric pollutants. copernicus.org The reactions of aromatic aldehydes with atmospheric oxidants, primarily the hydroxyl (OH) radical, are a key area of investigation to understand their atmospheric lifetime and impact on air quality. nih.govacs.org Research into these reactions helps to model the formation of ozone and particulate matter in the atmosphere. copernicus.org

Research Significance of 2,4,5-Trimethylbenzaldehyde within Polymethylated Aromatic Compounds

This compound, also known as duraldehyde, is a polymethylated aromatic compound that holds specific interest for researchers. nih.gov Its structure, featuring a benzaldehyde (B42025) core with three methyl groups at the 2, 4, and 5 positions, influences its reactivity and makes it a valuable subject of study within the broader class of polymethylated aromatics.

A significant aspect of its research significance lies in its role as a product of the atmospheric oxidation of other volatile organic compounds (VOCs). For instance, this compound is a known first-generation product from the reaction of OH radicals with 1,2,4,5-tetramethylbenzene (B166113) (durene) in the presence of nitrogen oxides (NOx). nih.govebi.ac.uk Studies have quantified its formation yield, providing crucial data for atmospheric models. In one study, the molar formation yield of this compound from the OH-initiated reaction of 1,2,4,5-tetramethylbenzene was measured to be 3.3 ± 0.7%. nih.govebi.ac.uk

From a synthetic perspective, this compound is an important intermediate. It can be synthesized from pseudocumene (1,2,4-trimethylbenzene) through methods like carbonylation. The compound itself serves as a precursor in the synthesis of more complex molecules, where the specific substitution pattern of the methyl groups directs further chemical transformations.

Table 1: Synthesis Methods for this compound

| Method | Precursor | Key Reagents/Catalysts | Typical Yield | Reference |

| Carbonylation | Pseudocumene | CO, HF or H₂SO₄ | 85–95% | |

| Friedel-Crafts Acylation & Oxidation | Pseudocumene | Acetyl chloride/AlCl₃, then oxidation | 65–78% | |

| Duff Reaction | 2,4,5-Trimethylphenol | Hexamethylenetetramine, Acetic acid | 60–75% |

Overview of Advanced Research Trajectories and Open Questions Pertaining to this compound

Current and future research on this compound is focused on several advanced trajectories, particularly concerning its atmospheric fate and photochemical behavior. A primary area of investigation is the detailed kinetics and mechanisms of its reaction with OH radicals, the main daytime oxidant in the troposphere. nih.govacs.org

Using relative rate methods, the rate constant for the gas-phase reaction of OH radicals with this compound has been determined at ambient temperature and atmospheric pressure. nih.govacs.orgebi.ac.uk These experimental values are critical for accurately modeling the atmospheric lifetime of this aldehyde.

Table 2: OH Radical Reaction Rate Constants

| Compound | Rate Constant (10⁻¹¹ cm³ molecule⁻¹ s⁻¹) at 298 ± 2 K | Reference |

| This compound | 4.27 ± 0.39 | nih.govacs.orgebi.ac.uk |

| 1,2,4,5-Tetramethylbenzene | 5.55 ± 0.34 | nih.govacs.orgebi.ac.uk |

| Pentamethylbenzene | 10.3 ± 0.8 | nih.govacs.orgebi.ac.uk |

| 2,4,5-Trimethylphenol | 9.75 ± 0.98 | nih.govacs.orgebi.ac.uk |

Open questions remain regarding the complete elucidation of its photooxidation mechanism. While it is known to be a product of durene oxidation, the subsequent reactions of this compound itself lead to a complex array of secondary products. Identifying and quantifying these products is essential for a comprehensive understanding of its contribution to secondary organic aerosol (SOA) formation. copernicus.org

Furthermore, research into the photochemistry of this compound in different environments, such as in crystalline solids, has revealed interesting mechanistic details. capes.gov.br For example, studies on the photosensitized dehydrogenation of durene doped with this compound have shown that the formation of duryl radicals is a monophotonic process, involving hydrogen abstraction by the carbonyl compound from its lowest nπ* triplet state. capes.gov.br Such fundamental studies provide insights into reaction mechanisms that may be relevant in various chemical systems.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,4,5-trimethylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-7-4-9(3)10(6-11)5-8(7)2/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LROJZZICACKNJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80206482 | |

| Record name | Duryl aldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80206482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Duryl aldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032015 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5779-72-6 | |

| Record name | 2,4,5-Trimethylbenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5779-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Duryl aldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005779726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Duryl aldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80206482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,5-Trimethylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Duryl aldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032015 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

43.5 °C | |

| Record name | Duryl aldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032015 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthetic Methodologies for 2,4,5 Trimethylbenzaldehyde and Its Precursors

Established Synthetic Routes and Reaction Optimizations for Polymethylated Benzaldehydes

The synthesis of polymethylated benzaldehydes, such as 2,4,5-trimethylbenzaldehyde, relies on well-established organic reactions that have been optimized for improved yields and selectivity. The choice of synthetic route often depends on the availability of starting materials, desired scale of production, and the specific substitution pattern of the target molecule.

Direct Formylation Techniques for 2,4,5-Trimethylated Aromatic Systems

Direct formylation involves the introduction of a formyl group (-CHO) directly onto the aromatic ring of a 2,4,5-trimethylated precursor, most commonly 1,2,4-trimethylbenzene (B165218) (pseudocumene).

Electrophilic aromatic substitution is a fundamental mechanism for the formylation of aromatic compounds. In this approach, an electrophilic formylating agent attacks the electron-rich aromatic ring of pseudocumene. The methyl groups on the ring are activating and direct the incoming electrophile to the ortho and para positions. Due to steric hindrance from the adjacent methyl groups, the formylation of 1,2,4-trimethylbenzene is expected to occur at the vacant 5-position, yielding this compound. Various formylation methods, such as the Gattermann-Koch and Vilsmeier-Haack reactions, proceed via this mechanism. scienceinfo.comijpcbs.com

Another approach is the Vilsmeier-Haack reaction, which employs a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3), to formylate electron-rich aromatic rings. nih.gov This method is also applicable to the synthesis of aryl aldehydes. nih.gov

The Gattermann-Koch reaction is a classic method for the formylation of alkylbenzenes. testbook.comvedantu.com It utilizes carbon monoxide (CO) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), often with a co-catalyst like cuprous chloride (CuCl). testbook.comwikipedia.org The reaction generates a reactive formyl cation or a related electrophilic species that then attacks the aromatic ring. scienceinfo.comcollegesearch.in This method is particularly suitable for the synthesis of benzaldehyde (B42025) and its alkylated derivatives. vedantu.com

The scope of the Gattermann-Koch reaction is generally limited to alkylbenzenes and is not applicable to phenol (B47542) or phenol ether substrates. scienceinfo.comwikipedia.org For trimethylbenzenes like pseudocumene, this reaction can provide a direct route to the corresponding trimethylbenzaldehyde.

| Reaction | Reagents | Catalyst | Substrate Applicability |

| Gattermann-Koch | CO, HCl | AlCl3, CuCl | Alkylbenzenes |

| Gattermann | HCN, HCl | Lewis Acid (e.g., AlCl3) | Phenols, phenol ethers, heteroaromatics |

| Vilsmeier-Haack | DMF, POCl3 | - | Electron-rich aromatics and heterocycles |

This table provides a comparative overview of common formylation reactions.

Side-Chain Oxidation Methodologies of Polymethylated Benzenes

An alternative to direct formylation is the selective oxidation of one of the methyl groups of 1,2,4-trimethylbenzene (pseudocumene). This approach requires careful control of reaction conditions to prevent over-oxidation to the corresponding carboxylic acid (trimellitic acid). google.com

Various oxidizing agents and catalytic systems can be employed for this transformation. Catalytic liquid-phase oxidation using air in the presence of an acetic acid solvent and catalysts comprising heavy metals is a known method for the oxidation of pseudocumene. google.com The development of selective catalysts is crucial to maximize the yield of the desired aldehyde. For instance, vanadium oxide-supported catalysts have been developed to improve the selectivity of pseudocumene oxidation. google.com The selective oxidation of toluene to benzaldehyde has been achieved with high selectivity using catalysts like mixed metal oxides and Co-ZIF nano-catalysts under mild conditions, suggesting the potential for similar selective oxidation of a methyl group in pseudocumene. mdpi.commdpi.com

| Catalyst System | Oxidant | Key Features | Potential Application |

| Vanadium Oxide Supported | Air | Improved selectivity, reduces by-products | Gas-phase oxidation of pseudocumene |

| Co-Mn-Br | Air | High yield of trimellitic anhydride | Liquid-phase oxidation of pseudocumene |

| Mixed Metal Oxides (CuxZnyO) | Oxygen | High conversion and selectivity to benzaldehyde | Selective oxidation of a methyl group in pseudocumene |

| Co-ZIF Nano-catalyst | Oxygen | High conversion and selectivity under mild conditions | Selective oxidation of a methyl group in pseudocumene |

This table summarizes various catalyst systems for the oxidation of polymethylated benzenes.

Grignard Reaction-Based Synthetic Strategies

Grignard reagents provide a versatile route for the synthesis of aldehydes, including this compound. This method typically involves the reaction of an aryl Grignard reagent with a formylating agent.

For the synthesis of this compound, the precursor 5-bromo-1,2,4-trimethylbenzene (5-bromopseudocumene) is first converted into its Grignard reagent, 2,4,5-trimethylphenylmagnesium bromide. This is achieved by reacting 5-bromopseudocumene with magnesium metal in an anhydrous ether solvent. The resulting Grignard reagent is then treated with a suitable formylating agent, such as ethyl orthoformate, followed by acidic workup to yield the desired aldehyde. A study reports the synthesis of this compound from 5-bromopseudocumene using a dithio acid intermediate derived from the Grignard reagent, achieving a yield of 44% when the purified thio acid was used. sci-hub.se

| Starting Material | Key Reagents | Intermediate | Reported Yield |

| 5-Bromo-1,2,4-trimethylbenzene | 1. Mg, ether; 2. Carbon disulfide; 3. Semicarbazide; 4. HCl | 2,4,5-Trimethylphenylmagnesium bromide, Dithio acid, Semicarbazone | 44% (with purified thio acid) |

This table outlines the Grignard-based synthesis of this compound.

Selective Partial Reduction of Carboxylic Acid Derivatives to Form this compound

The selective partial reduction of a carboxylic acid or its derivatives, such as 2,4,5-trimethylbenzoic acid, offers another synthetic pathway to this compound. Strong reducing agents like lithium aluminum hydride (LiAlH4) typically reduce carboxylic acids all the way to the primary alcohol. savemyexams.com Therefore, milder and more selective reducing agents are required to stop the reduction at the aldehyde stage.

One effective strategy is to first convert the carboxylic acid to a more reactive derivative, such as an acid chloride or an ester. These derivatives can then be reduced to the aldehyde using specific reagents. Lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)3) is a sterically hindered and less reactive hydride reagent that can selectively reduce acid chlorides to aldehydes. libretexts.org Similarly, diisobutylaluminum hydride (DIBAL-H) is commonly used for the reduction of esters to aldehydes, typically at low temperatures (-78 °C) to prevent further reduction. libretexts.org Another approach involves the use of thexylchloroborane-methyl sulfide for the direct partial reduction of carboxylic acids to aldehydes. acs.org

| Carboxylic Acid Derivative | Reducing Agent | Key Reaction Conditions |

| Acid Chloride | Lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)3) | Typically at low temperatures |

| Ester | Diisobutylaluminum hydride (DIBAL-H) | -78 °C to prevent over-reduction |

| Carboxylic Acid | Thexylchloroborane-methyl sulfide | Direct reduction to the aldehyde |

| Carboxylic Acid | DIBAL-H and TMSCl | One-pot reduction via in-situ silyl ester formation |

This table presents various methods for the selective reduction of carboxylic acid derivatives to aldehydes.

Degradation of Bicyclic Systems Yielding this compound

The synthesis of aromatic aldehydes through the degradation of bicyclic systems is a niche but mechanistically insightful approach. One of the primary reactions employed for such a transformation is ozonolysis, which involves the oxidative cleavage of carbon-carbon double bonds.

Detailed Research Findings:

Ozonolysis proceeds by the reaction of ozone (O₃) with an alkene, leading to the formation of an unstable primary ozonide (a molozonide). This intermediate rapidly rearranges to a more stable ozonide (a 1,2,4-trioxolane). Subsequent workup of the ozonide cleaves the molecule at the site of the original double bond, yielding carbonyl compounds such as aldehydes and ketones. The choice of workup conditions determines the final products; a reductive workup (e.g., using zinc and water or dimethyl sulfide) is necessary to obtain the aldehyde.

For the specific synthesis of this compound, a hypothetical bicyclic precursor could be designed. Ozonolysis of a bicyclic alkene, where one of the double bonds is appropriately positioned within the ring structure, would lead to the cleavage of the ring system. If the precursor is designed correctly, this cleavage would unmask the aldehyde functional group and yield the desired substituted aromatic ring. For example, a bicyclic system containing a benzene (B151609) ring fused to another ring with a strategically placed double bond could, upon ozonolysis and reductive workup, break open the second ring to form the target aldehyde. While specific industrial applications of this method for this compound are not widely documented, the principles of ozonolysis provide a clear synthetic pathway.

Novel Synthetic Approaches and Catalyst Development

Modern synthetic chemistry continually seeks to develop novel and more efficient routes to valuable chemical intermediates. The synthesis of this compound and its isomers is no exception, with significant research focusing on advanced cross-coupling reactions and the application of green chemistry principles.

Suzuki Cross-Coupling Methodologies for Trimethylbenzaldehyde Isomers

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed method for forming carbon-carbon bonds. unizin.org It typically involves the reaction of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. unizin.orgyoutube.com

Detailed Research Findings:

While specific literature detailing the Suzuki coupling for the direct synthesis of this compound is sparse, the reaction's broad applicability to aryl compounds allows for a plausible and efficient synthetic design. A hypothetical, yet chemically sound, Suzuki coupling approach to this compound could involve the coupling of 5-bromo-1,2,4-trimethylbenzene (bromo-pseudocumene) with a formylating agent equivalent.

The general catalytic cycle for this process involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., bromo-pseudocumene).

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) center, displacing the halide.

Reductive Elimination: The desired cross-coupled product is formed, and the palladium(0) catalyst is regenerated. vedantu.com

This methodology offers high functional group tolerance and generally proceeds under mild conditions, making it an attractive modern alternative to harsher classical formylation methods. ijpcbs.com

| Reaction Step | Description |

| Oxidative Addition | A Pd(0) complex reacts with the aryl halide (Ar-X) to form an Ar-Pd(II)-X complex. |

| Transmetalation | The Ar' group from an organoboron compound (Ar'-B(OR)₂) transfers to the palladium complex, forming an Ar-Pd(II)-Ar' intermediate. |

| Reductive Elimination | The Ar-Ar' product is eliminated from the palladium complex, regenerating the Pd(0) catalyst. |

This interactive data table summarizes the key steps in the Suzuki-Miyaura cross-coupling catalytic cycle.

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. This includes the use of safer solvents, the development of catalytic reactions to improve atom economy, and the reduction of waste.

A significant goal in green chemistry is to minimize or eliminate the use of volatile and hazardous organic solvents. Research has demonstrated the feasibility of conducting organic reactions, including those involving aromatic aldehydes, under solvent-free conditions or in environmentally benign solvents like water or bio-based solvents. libretexts.orgchemistrysteps.com

Detailed Research Findings:

Solvent-free reactions, often facilitated by grinding solid reactants together, can lead to reduced reaction times, simpler work-up procedures, and the elimination of solvent waste. libretexts.org While specific solvent-free methods for the formylation of 1,2,4-trimethylbenzene are not extensively detailed, related solvent-free syntheses of other aromatic aldehydes and their derivatives have been successfully developed. libretexts.orgbyjus.com

The use of green solvents is another important strategy. Water, ionic liquids, and bio-derived solvents like Cyrene are being explored as replacements for traditional petroleum-based solvents. wikipedia.orgwikipedia.org Carbonylation reactions, a key step in many aldehyde syntheses, have been successfully carried out in these greener media, suggesting potential applications for the synthesis of this compound. wikipedia.org

| Green Chemistry Approach | Description | Potential Benefit for Synthesis |

| Solvent-Free Reaction | Reactants are mixed directly without a solvent medium, often with grinding. | Eliminates solvent waste, can reduce reaction time, simplifies purification. |

| Aqueous Media | Water is used as the reaction solvent. | Non-toxic, non-flammable, inexpensive, can enhance reactivity in some cases. |

| Bio-based Solvents | Solvents derived from renewable biomass, such as Cyrene. | Sustainable, often biodegradable, lower toxicity than traditional solvents. wikipedia.orgorganicchemistrytutor.com |

This interactive data table outlines green solvent strategies applicable to organic synthesis.

Atom economy is a measure of how efficiently a chemical process converts the mass of reactants into the desired product. Catalytic reactions are inherently more atom-economical than stoichiometric reactions because the catalyst is used in small amounts and is regenerated, producing less waste.

Detailed Research Findings:

The synthesis of aromatic aldehydes via formylation can be achieved through various catalytic methods. Classical reactions like the Gattermann-Koch reaction (using CO, HCl, and an AlCl₃/CuCl catalyst) and the Vilsmeier-Haack reaction (using POCl₃ and DMF) are catalytic in nature. libretexts.org These methods introduce a formyl group directly onto the aromatic ring.

More modern approaches focus on transition-metal catalysis, which can offer greater efficiency and selectivity. Palladium-catalyzed formylation of aryl halides or triflates using carbon monoxide or other C1 sources represents a highly atom-economical route to aromatic aldehydes. These reactions often proceed under milder conditions than the classical methods and show broad substrate scope, aligning well with the principles of green and efficient chemistry.

Regioselective Synthesis Challenges and Solutions for this compound

A primary challenge in the synthesis of this compound is achieving high regioselectivity. The starting material, 1,2,4-trimethylbenzene (pseudocumene), has three possible positions for electrophilic substitution (C3, C5, and C6). The goal is to direct the incoming formyl group exclusively to the C5 position.

Detailed Research Findings:

The outcome of electrophilic aromatic substitution is governed by the directing effects of the substituents already present on the benzene ring. Methyl groups are activating groups and are known to be ortho, para-directors. libretexts.org This means they direct incoming electrophiles to the positions ortho and para to themselves.

In 1,2,4-trimethylbenzene, the directing effects of the three methyl groups must be considered collectively:

Position 3: Is ortho to the methyl groups at C2 and C4. It is activated by two groups but is also sterically hindered, being flanked by two methyl groups.

Position 5: Is para to the methyl group at C1 and ortho to the methyl group at C4. This position is strongly activated by the additive electronic effects of two methyl groups and is less sterically hindered than position 3.

Position 6: Is ortho to the methyl group at C1.

Based on the principles of electronic activation and steric hindrance, the C5 position is the most favored site for electrophilic attack. The combined ortho and para directing influence of the methyl groups at C1 and C4 strongly activates this position, making it the most nucleophilic. Therefore, formylation reactions such as the Gattermann-Koch or Vilsmeier-Haack reaction on 1,2,4-trimethylbenzene are expected to yield this compound as the major product. unizin.org The solution to the regioselectivity challenge lies in understanding and exploiting these inherent electronic preferences of the substrate.

| Position on Ring | Activating Groups | Steric Hindrance | Predicted Reactivity |

| C3 | Ortho to C2-Me, Ortho to C4-Me | High | Low |

| C5 | Para to C1-Me, Ortho to C4-Me | Moderate | High (Major Product) |

| C6 | Ortho to C1-Me | Low | Moderate |

This interactive data table analyzes the regioselectivity of electrophilic formylation on 1,2,4-trimethylbenzene.

Chemical Reactivity and Mechanistic Investigations of 2,4,5 Trimethylbenzaldehyde

Oxidative Transformations of 2,4,5-Trimethylbenzaldehyde

The aldehyde functional group and the electron-rich aromatic ring in this compound are both susceptible to oxidation under various conditions. The presence of three electron-donating methyl groups on the benzene (B151609) ring influences the reactivity of the aldehyde and the ring itself.

Conversion to 2,4,5-Trimethylbenzoic Acid: Kinetic and Mechanistic Studies

The oxidation of this compound to 2,4,5-trimethylbenzoic acid is a fundamental transformation. This conversion can be achieved using various oxidizing agents. For instance, it can be oxidized to form pyromellitic acid, which can then be dehydrated to pyromellitic dianhydride. google.com

Kinetic studies on the aerobic oxidation of similar substituted benzaldehydes, such as 2,4,6-trimethylbenzaldehyde (B22134), have been performed in microdroplets. rsc.org These studies highlight the significant acceleration of reaction rates compared to bulk-phase reactions. rsc.org While specific kinetic data for the oxidation of this compound is not extensively detailed in the provided results, the principles from related compounds suggest that the reaction would proceed via a radical mechanism, likely initiated by the abstraction of the aldehydic hydrogen atom. The resulting acyl radical would then react with an oxygen source to form a peroxyacyl radical, which ultimately rearranges and eliminates to form the carboxylic acid. The electron-donating methyl groups would be expected to stabilize the intermediate radicals, thus influencing the reaction rate.

Advanced Oxidation Processes (AOPs) Involving this compound

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). watertechnologies.comajast.netresearchgate.netkirj.eeijaem.net These processes are known for their ability to degrade recalcitrant organic compounds. watertechnologies.comijaem.net

While specific studies detailing the degradation of this compound via AOPs are not prevalent in the provided search results, the general mechanisms of AOPs can be applied. AOPs like the Fenton process (using H₂O₂ and Fe²⁺) generate highly reactive hydroxyl radicals that can attack the aromatic ring and the aldehyde group of this compound. watertechnologies.comsemanticscholar.org This attack can lead to the hydroxylation of the ring, cleavage of the aromatic ring, and oxidation of the aldehyde and methyl groups, ultimately leading to the mineralization of the compound into carbon dioxide and water. ajast.netsemanticscholar.org The rate constants for the reaction of OH radicals with structurally similar compounds like 1,2,4,5-tetramethylbenzene (B166113) have been determined, providing insight into the likely reactivity of this compound under AOP conditions. acs.org The fundamental mechanism of AOPs involves the generation of these highly reactive oxygen species which are responsible for the degradation of various organic compounds. nih.gov

Reductive Transformations of the Aldehyde Moiety

The aldehyde group in this compound can be selectively reduced to a primary alcohol, offering a pathway to synthesize other valuable compounds.

Chemoselective Reduction to Corresponding Alcohols

Chemoselective reduction of the aldehyde group in the presence of other reducible functional groups is a key transformation in organic synthesis. For this compound, this would yield 2,4,5-trimethylbenzyl alcohol. Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used for this purpose. The Luche reduction, which employs cerium(III) chloride hexahydrate in combination with sodium borohydride, is known for its high chemoselectivity in reducing α,β-unsaturated carbonyl compounds to the corresponding allylic alcohols, and these conditions can also be applied for the selective reduction of aldehydes. chemie-brunschwig.chchemie-brunschwig.ch

Catalytic Hydrogenation Studies

Catalytic hydrogenation is another important method for the reduction of aldehydes. This process typically involves the use of a metal catalyst, such as palladium, platinum, or nickel, under a hydrogen atmosphere. For instance, the condensation of 2,4,5-trimethoxybenzaldehyde (B179766) with hydantoin (B18101) followed by catalytic hydrogenation is a known reaction sequence. colab.ws While a different starting material, this demonstrates the applicability of catalytic hydrogenation to substituted benzaldehydes. A procedure for the hydrogenation of aromatic anhydrides to aldehydes using a palladium on barium sulfate (B86663) catalyst has been described, which could potentially be adapted for the reduction of the aldehyde itself to an alcohol under different conditions. google.com Studies on the transfer hydrogenation of various aldehydes and ketones have shown high conversions for substrates like 2,4,6-trimethylbenzaldehyde, suggesting that this compound would also be a suitable substrate for this type of reduction. researchgate.net

Electrophilic Aromatic Substitution Reactions of the Trimethylated Benzene Ring

The methyl groups at positions 2, 4, and 5 strongly activate the ring. The positions ortho and para to these methyl groups are electronically enriched. The aldehyde group at position 1 deactivates the ring and directs incoming electrophiles to the meta positions (positions 3 and 5). Therefore, the substitution pattern will depend on the reaction conditions and the nature of the electrophile. The most likely positions for electrophilic attack would be position 6 (ortho to the 5-methyl group and para to the 2-methyl group) and position 3 (meta to the aldehyde and ortho to the 2- and 4-methyl groups).

Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. libretexts.org For example, in a Friedel-Crafts type reaction, geraniol (B1671447) can be reacted with phenol (B47542) derivatives in the presence of a Lewis acid catalyst like BF₃·Et₂O. researchgate.net While a direct example with this compound is not provided, the principles of EAS suggest that it would readily undergo such reactions, with the regiochemical outcome determined by the interplay of the activating methyl groups and the deactivating aldehyde group.

Condensation Reactions and Derivative Formation

This compound serves as a versatile substrate in various condensation reactions, leading to the formation of a diverse range of chemical derivatives. Its reactivity is centered around the aldehyde functional group, which readily undergoes nucleophilic attack, while the trimethyl-substituted aromatic ring influences the reaction pathways and product structures.

The aldol (B89426) condensation is a fundamental carbon-carbon bond-forming reaction that has been extensively studied with this compound, often in the context of synthesizing chalcones and related α,β-unsaturated ketones. wikipedia.orgmagritek.com This reaction typically involves the base-catalyzed condensation of the aldehyde with a ketone containing α-hydrogens, such as acetophenone (B1666503) or various cyclic ketones. researchgate.netnih.govlibretexts.org

The general mechanism for the base-catalyzed aldol condensation proceeds through the following key steps:

Enolate Formation: A base, commonly hydroxide (B78521), abstracts an acidic α-hydrogen from the ketone to form a resonance-stabilized enolate ion. magritek.comlibretexts.org

Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of this compound, forming a tetrahedral alkoxide intermediate. libretexts.orgudel.edu

Protonation: The alkoxide intermediate is protonated, typically by a solvent molecule like water, to yield a β-hydroxy ketone, known as the aldol addition product. libretexts.org

Dehydration: Under the reaction conditions, especially with heating, the β-hydroxy ketone readily undergoes dehydration. The base removes a proton from the α-carbon, leading to the elimination of the hydroxyl group and the formation of a stable, conjugated α,β-unsaturated ketone (a chalcone (B49325) derivative). researchgate.netresearchgate.net The formation of this conjugated system is a significant driving force for the condensation part of the reaction. researchgate.net

A notable example is the Claisen-Schmidt condensation, a type of crossed aldol condensation, between this compound and an appropriate ketone. libretexts.orgudel.edu For instance, the reaction with 3-acetyl-2,5-dimethylthiophene (B1297827) in the presence of methanolic sodium hydroxide yields 1-(2,5-dimethyl-3-thienyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one, a chalcone derivative, in high yield. The electron-donating methyl groups on the benzaldehyde (B42025) ring enhance the electrophilicity of the carbonyl carbon, facilitating the reaction. researchgate.net

Beyond aldol-type condensations, this compound is a substrate for olefination reactions like the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, which are powerful methods for forming carbon-carbon double bonds. masterorganicchemistry.com

The Wittig reaction involves the reaction of an aldehyde with a phosphorus ylide (a Wittig reagent), typically generated by treating a phosphonium (B103445) salt with a strong base. udel.edursc.org The mechanism is generally understood to proceed via a [2+2] cycloaddition between the ylide and the aldehyde to form a four-membered oxaphosphetane intermediate. masterorganicchemistry.commcmaster.ca This intermediate then decomposes to yield the desired alkene and a stable phosphine (B1218219) oxide byproduct, such as triphenylphosphine (B44618) oxide. rsc.orgmcmaster.ca While specific examples with this compound are not extensively documented in readily available literature, its structural analog, 3,4,5-trimethoxybenzaldehyde (B134019), readily participates in Wittig reactions. For example, it reacts with (4-methoxybenzyl)triphenylphosphonium bromide in the presence of a base to produce the corresponding stilbene (B7821643) derivative. unito.it This indicates that this compound is a suitable substrate for such transformations.

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs a phosphonate (B1237965) carbanion, which is more nucleophilic and generally less basic than a Wittig ylide. magritek.comwikipedia.org This reaction is renowned for its high stereoselectivity, typically favoring the formation of (E)-alkenes. wikipedia.orgwikipedia.org The mechanism involves the deprotonation of a phosphonate ester to form a stabilized carbanion, which then attacks the aldehyde. wikipedia.org The resulting intermediate collapses to form an oxaphosphetane, which eliminates a water-soluble phosphate (B84403) ester, simplifying product purification. wikipedia.org

A pertinent example involves the reaction of 3,4,5-trimethoxybenzaldehyde with triethyl phosphonoacetate under microwave irradiation, using potassium carbonate as a base, to produce ethyl (E)-3-(3,4,5-trimethoxyphenyl)acrylate with high yield and (E)-selectivity. nih.gov Given the similar electronic nature of the substituted benzaldehyde, this compound is expected to react similarly with phosphonate esters like triethyl phosphonoacetate to yield the corresponding (E)-α,β-unsaturated esters. wikipedia.org

Reaction Kinetics and Mechanisms in Complex Chemical Environments

The atmospheric fate of this compound is primarily dictated by its gas-phase reactions with photochemically generated radicals, most notably the hydroxyl (OH) radical.

The reaction with OH radicals is the principal removal process for most volatile organic compounds (VOCs) in the troposphere. Experimental studies using relative rate methods have determined the rate constant for the reaction of OH radicals with this compound. These experiments are typically conducted in environmental chambers at atmospheric pressure and a controlled temperature.

| Reactant | Temperature (K) | Pressure | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Reference |

|---|---|---|---|---|

| This compound | 298 ± 2 | Atmospheric (Air) | (4.27 ± 0.39) x 10⁻¹¹ | nih.govacs.orgresearchgate.net |

This high rate constant indicates a relatively short atmospheric lifetime for this compound with respect to reaction with OH radicals, estimated to be around 14.69 hours. researchgate.netresearchgate.net

The atmospheric degradation of this compound initiated by OH radicals proceeds through two primary pathways: H-atom abstraction and OH addition. researchgate.net

H-atom Abstraction: The OH radical can abstract a hydrogen atom from either the aldehyde group or one of the methyl substituents. Abstraction from the aldehyde group is generally a minor pathway for aromatic aldehydes. Abstraction from the methyl groups leads to the formation of a benzyl-type radical, which then reacts with molecular oxygen (O₂) to form a peroxy radical (RO₂).

OH Addition: The dominant reaction pathway is the electrophilic addition of the OH radical to the aromatic ring. researchgate.net This addition can occur at any of the carbon positions on the ring, including the ipso-positions (carbons bearing a substituent). The resulting OH-aromatic adduct is a resonance-stabilized radical.

Following the initial addition, the OH-adduct reacts with O₂. This leads to the formation of a bicyclic peroxy radical. Subsequent reactions of this radical can lead to ring-opening, forming a variety of oxygenated products. Based on studies of similar compounds like 1,2,4,5-tetramethylbenzene, the expected degradation products from this compound include dicarbonyls and other cleaved aromatic structures. nih.govacs.org For example, the oxidation of 1,2,4,5-tetramethylbenzene yields products such as biacetyl and methylglyoxal, suggesting that analogous ring-cleavage pathways occur for this compound. nih.govacs.org The formation of biacetyl from the oxidation of 1,2,4,5-tetramethylbenzene indicates that ipso-addition of the OH radical is a significant mechanistic step. researchgate.netnih.govacs.org

The specific distribution of degradation products will depend on the branching ratios of the different OH addition and H-atom abstraction pathways, as well as the subsequent reactions of the resulting radical intermediates under various atmospheric conditions (e.g., concentrations of nitrogen oxides, NOx).

Applications of 2,4,5 Trimethylbenzaldehyde in Advanced Organic Synthesis

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The strategic placement of electron-donating methyl groups on the aromatic ring influences the electronic properties and reactivity of the aldehyde, making 2,4,5-trimethylbenzaldehyde a useful precursor in various synthetic pathways.

This compound is a foundational molecule for the synthesis of various compounds with potential therapeutic applications. Research has indicated that the compound itself possesses biological properties, including high cytotoxicity, and is being investigated for its capacity to inhibit fatty acid synthesis and lower cholesterol production in the liver. biosynth.com

Its role as a synthetic intermediate extends to the development of potent bioactive agents. In structure-activity relationship studies of benzaldehyde (B42025) analogues, this compound was identified as a powerful acaricide. It demonstrated the highest vapor action against the mite Tyrophagus putrescentiae, indicating its potential as a lead compound for new pest control agents. researchgate.net

Bioactive Applications of this compound

| Area of Research | Finding | Potential Application | Source |

|---|---|---|---|

| Metabolic Regulation | Investigated for ability to inhibit fatty acid synthesis and reduce cholesterol. | Development of treatments for metabolic disorders. | biosynth.com |

| Agrochemicals | Demonstrated the highest acaricidal activity among tested analogues against Tyrophagus putrescentiae. | Development of new, effective acaricides. | researchgate.net |

| Cell Biology | Exhibits high cytotoxicity. | Tool for studying cellular processes and potential basis for cytotoxic drug development. | biosynth.com |

The structure of this compound is well-suited for the synthesis of advanced functional dyes. It has been used as a key reactant in the creation of core-fluorinated BODIPY (boron-dipyrromethene) dyes. mdpi.com In these syntheses, this compound undergoes condensation with fluorinated pyrrole (B145914) derivatives to form dipyrromethanes, which are crucial intermediates that are subsequently oxidized and complexed with boron trifluoride to yield the final dyes. mdpi.com These types of dyes are of significant interest for their unique photophysical properties.

While direct evidence for this compound is specific to BODIPY dyes, its isomer, 2,4,6-trimethylbenzaldehyde (B22134), is known to be a raw material for phthalocyanine (B1677752) dyes, which have good light absorption characteristics suitable for applications such as in solar cells. google.com This highlights the general utility of trimethylbenzaldehydes in the synthesis of functional colorants.

While direct application as a resin additive is more commonly reported for its isomer, 2,4,6-trimethylbenzaldehyde (mesitaldehyde), which enhances thermal stability and mechanical properties in resins, the synthetic utility of this compound allows it to be incorporated into advanced polymers. mgc.co.jp For example, the BODIPY dyes synthesized from this compound can be designed as functional monomers or additives, enabling the creation of photoresponsive or fluorescent polymeric materials. mdpi.combeilstein-journals.org

Synthetic Strategies Utilizing the Aldehyde Functional Group

The aldehyde functional group of this compound is the primary site of reactivity, allowing for a wide array of chemical transformations to build molecular complexity. Key synthetic strategies include condensation reactions, olefinations, and the formation of imines.

Knoevenagel Condensation : This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group, typically catalyzed by a weak base or an acid. wikipedia.orgorganicreactions.org This strategy has been successfully employed to react this compound with substituted pyrroles in the presence of triflic acid to produce dipyrromethane intermediates for dye synthesis. mdpi.com

Wittig Reaction : A powerful method for converting aldehydes into alkenes, the Wittig reaction uses a phosphonium (B103445) ylide to replace the carbonyl oxygen with a carbon-carbon double bond. wikipedia.org This provides a direct route to stilbene-like structures and other vinyl derivatives from this compound.

Schiff Base Formation : The reaction of the aldehyde with primary amines yields imines, also known as Schiff bases. jconsortium.com This reversible reaction is fundamental in the synthesis of ligands for metal complexes and various bioactive heterocyclic compounds.

Key Reactions of the Aldehyde Group in this compound

| Reaction Type | Reactant | Product Type | Description | Source |

|---|---|---|---|---|

| Knoevenagel-type Condensation | Active methylene compound (e.g., substituted pyrrole) | α,β-Unsaturated compound (e.g., dipyrromethane) | Forms a new C=C bond via a condensation mechanism. | mdpi.comwikipedia.org |

| Wittig Reaction | Phosphonium ylide | Alkene | Converts the C=O group into a C=C double bond. | wikipedia.org |

| Schiff Base Formation | Primary amine | Imine (Schiff base) | Forms a C=N double bond. | jconsortium.com |

| Oxidation | Oxidizing agent | Carboxylic acid | Converts the aldehyde to 2,4,5-trimethylbenzoic acid. | |

| Reduction | Reducing agent | Alcohol | Converts the aldehyde to 2,4,5-trimethylbenzyl alcohol. |

Derivatization for Structure-Activity Relationship (SAR) Studies

This compound serves as a valuable scaffold for derivatization in structure-activity relationship (SAR) studies, which are crucial for optimizing the biological activity of a lead compound. By synthesizing a series of analogues with systematic structural modifications, researchers can identify the key molecular features responsible for a desired effect.

A notable example is an SAR study that evaluated a series of benzaldehyde derivatives for their acaricidal activity. researchgate.net In this research, the effect of the number and position of methyl and hydroxyl groups on the benzaldehyde ring was investigated. The study found that this compound was the most potent compound tested in terms of vapor action against the mite Tyrophagus putrescentiae, demonstrating that the specific 2,4,5-trimethyl substitution pattern is highly effective for this biological activity. researchgate.net

Example of an SAR Study Involving Benzaldehyde Analogues

| Compound Analogue | Activity Observation | Source |

|---|---|---|

| 2-Methylbenzaldehyde | Base compound for comparison. | researchgate.net |

| 2,4-Dimethylbenzaldehyde | Part of the series to test effect of methyl group addition. | researchgate.net |

| This compound | Highest vapor action against mites (LD50 = 0.78 μg/cm³). | researchgate.net |

| 2,4,5-Trihydroxybenzaldehyde | Analogue to compare effect of hydroxyl vs. methyl groups. | researchgate.net |

Spectroscopic Characterization Methodologies in Research on 2,4,5 Trimethylbenzaldehyde

Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Studies

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides valuable structural information through the analysis of fragmentation patterns.

Under Electron Ionization (EI) conditions, 2,4,5-trimethylbenzaldehyde is ionized to form a molecular ion (M⁺˙), whose mass-to-charge ratio (m/z) confirms the molecular weight of the compound (148.20 g/mol ). nih.gov The EI-MS spectrum is characterized by a series of fragment ions that result from the decomposition of the molecular ion. The most intense peak in the spectrum, known as the base peak, is often a highly stable fragment. For this compound, the molecular ion peak is observed at m/z 148. nih.gov The base peak is typically found at m/z 147, corresponding to the loss of a single hydrogen radical ([M-H]⁺), which forms a stable acylium ion. nih.gov Another significant fragment appears at m/z 119, resulting from the loss of a formyl radical (CHO). nih.gov

Table 3: Major Ions in the EI-MS of this compound

| m/z | Proposed Identity | Significance |

|---|---|---|

| 148 | [C₁₀H₁₂O]⁺˙ | Molecular Ion (M⁺˙) |

| 147 | [C₁₀H₁₁O]⁺ | Base Peak ([M-H]⁺) |

| 119 | [C₉H₁₁]⁺ | Fragment ([M-CHO]⁺) |

Source: Data derived from NIST Mass Spectrometry Data Center. nih.gov

Tandem Mass Spectrometry (MS/MS) provides deeper mechanistic insights by isolating a specific ion (a precursor ion) and subjecting it to further fragmentation to produce product ions. While specific MS/MS studies on this compound were not found, fragmentation pathways can be inferred from its structure and from studies on analogous compounds like 2,4,5-trimethoxybenzaldehyde (B179766). sci-hub.se

In a hypothetical MS/MS experiment on the molecular ion (m/z 148), the primary fragmentation would likely involve the loss of radicals from the substituent groups. The most probable pathways include:

Loss of a Hydrogen Radical: The precursor ion at m/z 148 fragments to the highly stable acylium ion at m/z 147.

Loss of a Methyl Radical: Cleavage of a methyl group would lead to a fragment ion at m/z 133 ([M-CH₃]⁺).

Loss of a Formyl Radical: The loss of the entire aldehyde group (CHO) results in the ion at m/z 119. nih.gov

Further fragmentation of the m/z 119 ion could involve subsequent losses of methyl radicals or rearrangement to form other stable aromatic cations. This detailed fragmentation analysis is critical for distinguishing isomers and confirming the substitution pattern on the aromatic ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups and probe the vibrational modes of a molecule. slideshare.net For this compound, these methods are crucial for confirming the presence of the key aldehyde and substituted benzene (B151609) ring structures. The vibrational spectra are interpreted by assigning absorption bands (in IR) or scattered light frequencies (in Raman) to specific molecular motions, such as stretching and bending of bonds. researchgate.net

In a typical analysis, the Fourier-Transform Infrared (FT-IR) spectrum is recorded to identify characteristic vibrational frequencies. researchgate.net The aldehyde group is readily identified by the strong C=O stretching vibration, which typically appears in the 1710-1685 cm⁻¹ region for aromatic aldehydes. Another key feature is the C-H stretch of the aldehyde group, which is observed as a distinctive pair of bands around 2850 cm⁻¹ and 2750 cm⁻¹.

The presence of methyl groups and the substituted aromatic ring is also confirmed by specific vibrational bands. Aromatic C-H stretching vibrations are generally found above 3000 cm⁻¹, while the C-H stretching vibrations of the methyl groups appear in the 2980-2870 cm⁻¹ range. Vibrations corresponding to the aromatic C=C ring stretching occur in the 1600-1450 cm⁻¹ region.

Raman spectroscopy provides complementary information. While the C=O stretch is often weaker in Raman spectra compared to IR, the aromatic ring vibrations are typically strong and well-defined, making Raman an excellent tool for analyzing the benzene ring substitution pattern. researchgate.net Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to perform detailed vibrational assignments, comparing calculated frequencies with observed ones to achieve a high degree of accuracy. researchgate.nettandfonline.com

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Method |

|---|---|---|---|

| Aldehyde (CHO) | C=O Stretch | 1710-1685 | IR (Strong) |

| Aldehyde (CHO) | C-H Stretch | ~2850 and ~2750 | IR (Medium, distinct) |

| Aromatic Ring | C-H Stretch | 3100-3000 | IR/Raman (Variable) |

| Aromatic Ring | C=C Stretch | 1600-1450 | IR/Raman (Strong) |

| Methyl (CH₃) | C-H Stretch | 2980-2870 | IR/Raman (Strong) |

UV-Visible Spectroscopy for Electronic Structure and Conjugation Analysis

UV-Visible spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic transitions. ijtsrd.com For this compound, the key structural features influencing its UV-Vis spectrum are the benzene ring and the carbonyl (C=O) group, which together form a conjugated system known as a chromophore. ijtsrd.com

The interaction between the π-electrons of the aromatic ring and the carbonyl group leads to characteristic electronic transitions, primarily π → π* and n → π* transitions.

π → π Transitions:* These are high-energy transitions that are strongly allowed, resulting in intense absorption bands. In aromatic aldehydes, these typically occur at shorter wavelengths (higher energy).

n → π Transitions:* These transitions involve the promotion of a non-bonding electron (from the oxygen atom of the carbonyl group) to an anti-bonding π* orbital. They are lower in energy and have a much lower intensity compared to π → π* transitions.

The conjugation of the aldehyde group with the benzene ring shifts these absorption bands to longer wavelengths (a bathochromic or red shift) compared to non-conjugated systems. The presence of three electron-donating methyl groups on the benzene ring can further influence the electronic structure, typically causing an additional slight bathochromic shift. The UV-Vis spectrum, therefore, provides valuable information for confirming the conjugated nature of the molecule. nih.gov The analysis is often performed by dissolving the compound in a suitable solvent, like ethanol, and measuring the absorbance across the 200-400 nm range. researchgate.netlibretexts.org

| Electronic Transition | Typical Wavelength (λmax) Range | Relative Intensity | Description |

|---|---|---|---|

| π → π | 240-280 nm | High | Transition involving the conjugated π-system of the benzene ring and carbonyl group. |

| n → π | 300-350 nm | Low | Transition of a non-bonding electron from the carbonyl oxygen to a π* orbital. |

Advanced Techniques for Isomer Differentiation and Mixture Analysis

A significant analytical challenge is the differentiation of this compound from its structural isomers, such as 2,4,6-trimethylbenzaldehyde (B22134). These isomers have the same molecular weight and often exhibit very similar mass spectra and chromatographic retention times, making unambiguous identification with standard Gas Chromatography-Mass Spectrometry (GC-MS) difficult. To overcome this, more advanced analytical techniques are required.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) coupled with a high-resolution detector like a Time-of-Flight Mass Spectrometer (TOFMS) is a powerful technique for this purpose. researchgate.net GCxGC utilizes two different capillary columns connected in series, providing a much higher separation capacity than single-column GC. researchgate.net This enhanced resolution allows for the separation of closely related isomers that would co-elute in a standard GC run. The resulting data is presented as a two-dimensional chromatogram, where structurally similar compounds are often grouped, aiding in identification.

Another approach involves the careful use of Kovats Retention Indices (RI) . The retention index is a normalized measure of a compound's retention time, which is more reproducible between different instruments and conditions than the retention time itself. By comparing the experimentally determined retention indices on both polar and non-polar GC columns with values from spectral databases, a higher degree of confidence in isomer identification can be achieved. nih.govnih.govnih.gov

While NMR spectroscopy is a definitive tool for structural elucidation of pure isomers, hyphenated techniques like GCxGC-TOFMS are indispensable for the analysis of complex mixtures where isomers may be present together, such as in essential oils or commercial products. numberanalytics.com

| Technique | Capability for Isomer Differentiation | Primary Advantage |

|---|---|---|

| Standard GC-MS | Limited; isomers often co-elute and have similar mass spectra. | Widely available, large spectral libraries. |

| GC with Retention Indices (RI) | Improved; comparison of RI on multiple columns increases confidence. | More reliable identification than retention time alone. |

| GCxGC-TOFMS | Excellent; superior separation power resolves complex isomer mixtures. researchgate.net | High peak capacity and resolution. |

Theoretical and Computational Studies on 2,4,5 Trimethylbenzaldehyde

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the electronic structure and predicting the reactivity of molecules like 2,4,5-trimethylbenzaldehyde. These methods provide detailed insights into molecular geometry, conformational preferences, and the distribution of electron density, which are crucial for understanding its chemical behavior.

The geometry of this compound has been optimized using computational methods to determine its most stable three-dimensional structure. Similar to other substituted benzaldehydes, the primary conformational aspect to consider is the orientation of the aldehyde group relative to the benzene (B151609) ring. Two planar conformers are typically investigated: the O-cis and O-trans rotamers, where the C=O bond is oriented towards or away from the adjacent methyl group at the 2-position, respectively.

In a computational study on related difluorobenzaldehydes using ab initio Hartree-Fock (HF) and DFT (B3LYP) methods with the 6-311++G(d,p) basis set, it was found that the O-trans rotamer was preferentially more stable in the ground state researchgate.net. For this compound, steric hindrance between the aldehyde group and the ortho-methyl group would likely influence the relative energies of these conformers.

Table 1: Representative Calculated Geometrical Parameters for a Substituted Benzaldehyde (B42025) (2,4,5-trimethoxybenzaldehyde) using DFT (B3LYP/6-311G(d))

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-C (ring) | 1.39 - 1.41 | 118 - 121 |

| C-C (ring-CHO) | 1.48 | - |

| C=O | 1.22 | - |

| C-H (aldehyde) | 1.11 | - |

| C-O (methoxy) | 1.36 | - |

| O-C (methoxy) | 1.43 | - |

| C-C-C (ring) | - | 118.5 - 121.5 |

| C-C=O | - | 124.5 |

| O=C-H | - | 120.5 |

Note: This data is for 2,4,5-trimethoxybenzaldehyde (B179766) and serves as an illustrative example of the types of parameters obtained from geometry optimization studies.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity.

For this compound, the HOMO is expected to be a π-orbital delocalized over the benzene ring and the methyl groups, which are electron-donating. The LUMO is likely to be a π* anti-bonding orbital with significant contributions from the carbonyl group, making it the primary site for nucleophilic attack.

A study on a Schiff base derived from the closely related 2,4,5-trimethoxybenzaldehyde provides calculated HOMO and LUMO energy values using DFT (B3LYP/6-31G+(d,p)). The HOMO energy was found to be -0.26751 eV and the LUMO energy was -0.18094 eV, resulting in a narrow energy gap of 0.08657 eV nih.gov. This small energy gap suggests a high degree of chemical reactivity and the potential for charge transfer interactions within the molecule nih.gov.

Table 2: Calculated Frontier Molecular Orbital Energies and Related Parameters for a Derivative of a Structurally Similar Compound (Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate)

| Parameter | Value (eV) |

| E_HOMO | -0.26751 |

| E_LUMO | -0.18094 |

| HOMO-LUMO Gap (ΔE) | 0.08657 |

| Chemical Hardness (η) | 0.04 |

| Chemical Potential (μ) | -0.22 |

| Electrophilicity Index (ω) | 0.58 |

Note: This data is for a derivative of 2,4,5-trimethoxybenzaldehyde and is presented to illustrate the types of parameters derived from FMO analysis.

The global reactivity descriptors derived from HOMO and LUMO energies, such as chemical hardness, chemical potential, and the electrophilicity index, further characterize the reactivity of the molecule. A low chemical hardness and a high electrophilicity index suggest that the molecule is a soft and electrophilic species, prone to reactions with nucleophiles nih.gov.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions, including those involving this compound. By mapping the potential energy surface, intermediates and transition states can be identified, and reaction pathways can be characterized.

A significant area of study for aromatic aldehydes is their reaction with hydroxyl (OH) radicals, which is a key process in atmospheric chemistry. A detailed DFT investigation on the gas-phase reaction mechanism of the analogous 2,4,5-trimethylphenol (2,4,5-TMP) with OH radicals provides valuable insights into the likely reaction pathways for this compound researchgate.net. This study considered both hydrogen abstraction and OH addition channels researchgate.net.

For this compound, the likely reaction pathways with OH radicals would include:

Hydrogen abstraction: from the aldehyde group, the methyl groups, or the aromatic ring.

OH addition: to the aromatic ring at various positions.

The study on 2,4,5-TMP found that the OH-addition to the C6 (ortho') position was energetically more favorable, with a small barrier height of 1.39 kcal/mol, compared to hydrogen abstraction from the phenol (B47542) group, which had a barrier height of 5.27 kcal/mol researchgate.net. This suggests that for this compound, OH addition to the aromatic ring may also be a dominant reaction pathway.

Transition state theory (TST) is a cornerstone for understanding reaction rates and involves the characterization of the transition state, which is the highest energy point along the reaction coordinate. Computational methods are used to locate and characterize the geometry and energy of these transition states.

For the reaction of 2,4,5-TMP with OH radicals, the energy barriers for both abstraction and addition pathways were calculated. The relatively low energy barriers for both types of reactions indicate that these processes can occur in the atmosphere researchgate.net. A similar analysis for this compound would involve locating the transition states for the various possible abstraction and addition reactions and calculating their corresponding energy barriers. The reaction force analysis in the study of 2,4,5-TMP indicated that both H-atom abstraction and OH addition pathways are dominated by structural rearrangement rather than electronic reordering researchgate.net.

Transition state theory provides a framework for calculating the rate constants of chemical reactions. The Eyring equation is a key component of TST and relates the rate constant to the Gibbs free energy of activation (ΔG‡) fiveable.mevedantu.com.

For the reaction of 2,4,5-TMP with OH radicals, the rate constants were calculated over a temperature range of 278–350 K. The Arrhenius plot showed a positive temperature dependence for both abstraction and addition reactions, indicating their relevance in the upper troposphere researchgate.net. The calculated rate constant for the addition reaction was found to be in reasonable agreement with experimental studies researchgate.net. The atmospheric lifetime of 2,4,5-TMP with respect to the OH radical addition reaction was calculated to be 14.69 hours researchgate.net. A similar theoretical approach could be applied to predict the rate constants and atmospheric lifetime of this compound.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of a molecular system, providing insights into intermolecular interactions, solvation effects, and the dynamics of molecular processes.

While specific MD simulation studies on this compound are not available in the provided search results, the general principles of MD simulations can be applied to understand its behavior in various environments. For instance, MD simulations could be used to study:

Solvation: The interaction of this compound with different solvent molecules, such as water or organic solvents. This would involve analyzing the radial distribution functions to understand the local solvent structure around the solute molecule.

Intermolecular interactions: The aggregation behavior of this compound molecules in the liquid phase or its interaction with other molecules in a mixture. This would provide information on the nature and strength of intermolecular forces, such as van der Waals interactions and dipole-dipole interactions.

Interactions with biological macromolecules: MD simulations could be employed to study the binding of this compound to proteins or other biological targets, which would be relevant for understanding its potential biological activity.

MD simulations of other aromatic molecules have provided valuable information on their solubilization in micelles and their dynamics in solution, demonstrating the utility of this technique for studying the behavior of compounds like this compound in complex environments.

QSAR/QSPR Modeling for Derivative Design and Property Prediction

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that are instrumental in the design of novel derivatives of this compound. These models establish a mathematical correlation between the structural or physicochemical properties of a compound and its biological activity or a specific property. This enables the prediction of the activity or property of new, unsynthesized derivatives, thereby guiding the design process and prioritizing synthetic efforts.

The fundamental principle of QSAR/QSPR is that the structural and physicochemical properties of a molecule, known as molecular descriptors, determine its activity or properties. For derivatives of this compound, these descriptors can be broadly categorized into electronic, steric, and hydrophobic parameters. By systematically modifying the structure of this compound, for instance, by introducing various substituents on the aromatic ring, and calculating the corresponding descriptors, a dataset can be generated to build a predictive QSAR/QSPR model.

A hypothetical QSAR study on a series of this compound derivatives could aim to predict their antifungal activity. In this scenario, various derivatives would be synthesized by introducing different functional groups at available positions on the benzene ring. The antifungal activity of these compounds would be experimentally determined, and then correlated with calculated molecular descriptors.

Table 1: Hypothetical Data for a QSAR Study of this compound Derivatives

| Compound | Substituent (R) | LogP (Hydrophobicity) | Electronic Parameter (σ) | Steric Parameter (Es) | Predicted Antifungal Activity (MIC, µg/mL) |

| 1 | H | 2.8 | 0.00 | 0.00 | 128 |

| 2 | 4-Cl | 3.5 | 0.23 | -0.97 | 64 |

| 3 | 4-NO2 | 2.5 | 0.78 | -2.52 | 32 |

| 4 | 4-OH | 2.1 | -0.37 | -0.55 | 256 |

| 5 | 4-CH3 | 3.3 | -0.17 | -1.24 | 128 |

Note: The data in this table is hypothetical and for illustrative purposes only.

The resulting QSAR model could reveal that increased hydrophobicity and the presence of electron-withdrawing groups enhance the antifungal activity. This information would be invaluable for designing new, more potent derivatives of this compound.

Similarly, QSPR models can be developed to predict various physicochemical properties of this compound derivatives. For example, a QSPR study could aim to predict the retention time of these compounds in a chromatography system. This would be useful for developing analytical methods for the separation and quantification of these compounds.

Table 2: Hypothetical Data for a QSPR Study of this compound Derivatives

| Compound | Substituent (R) | Molecular Weight | Polar Surface Area (Ų) | Dipole Moment (Debye) | Predicted Retention Time (min) |

| 1 | H | 148.20 | 17.07 | 2.95 | 10.5 |

| 2 | 4-Cl | 182.65 | 17.07 | 1.59 | 12.8 |

| 3 | 4-NO2 | 193.19 | 63.93 | 1.34 | 11.2 |

| 4 | 4-OH | 164.20 | 37.30 | 3.84 | 9.1 |

| 5 | 4-CH3 | 162.23 | 17.07 | 3.12 | 11.5 |

Note: The data in this table is hypothetical and for illustrative purposes only.

The development of robust and predictive QSAR/QSPR models for this compound and its derivatives relies on the careful selection of molecular descriptors and the use of appropriate statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms. nih.gov These models, once validated, can significantly accelerate the discovery and development of new compounds with desired properties, while reducing the need for extensive experimental work. Studies on substituted benzaldehydes have demonstrated the utility of QSAR in predicting toxicity and other biological activities. tandfonline.comnih.gov

Environmental Chemistry and Atmospheric Fate of 2,4,5 Trimethylbenzaldehyde

Atmospheric Degradation Pathways Initiated by Hydroxyl Radicals

The principal daytime degradation mechanism for 2,4,5-trimethylbenzaldehyde in the troposphere is its reaction with hydroxyl (OH) radicals. researchgate.net This reaction is a critical determinant of its atmospheric lifetime and the subsequent formation of secondary pollutants.

The rate at which this compound reacts with OH radicals is a fundamental parameter in atmospheric models. Using a relative rate method, the rate constant for the gas-phase reaction of OH radicals with this compound has been determined at 298 ± 2 K and atmospheric pressure. nih.gov

Table 1: Rate Constant for the Reaction of OH Radicals with this compound

| Compound | Rate Constant (10⁻¹¹ cm³ molecule⁻¹ s⁻¹) at 298 ± 2 K |

|---|---|

| This compound | 4.27 ± 0.39 nih.gov |

Theoretical studies on the reaction of 2,4,5-trimethylphenol, a structurally similar compound, with OH radicals indicate a positive temperature dependence for both abstraction and addition reactions over a temperature range of 278–350 K. researchgate.net This suggests that the reaction rates may increase in the upper troposphere. researchgate.net For polymethylated benzenes in general, the reaction rate constants with OH radicals tend to increase with a greater number of methyl substituents on the aromatic ring. researchgate.net

The reaction of OH radicals with polymethylated aromatic compounds like this compound proceeds via two main pathways: OH addition to the aromatic ring and H-atom abstraction from the methyl or aldehyde groups. researchgate.net For methyl-substituted aromatics, OH addition to the ring is the dominant pathway at typical atmospheric temperatures. researchgate.net

In the case of the structurally related 1,2,4,5-tetramethylbenzene (B166113), its reaction with OH radicals in the presence of nitrogen oxides (NOx) has been shown to produce this compound as a first-generation product with a molar formation yield of 3.3 ± 0.7%. nih.gov Other products identified from this reaction include biacetyl, methylglyoxal, and 3-methyl-3-hexene-2,5-dione. researchgate.netnih.gov The formation of these products provides insight into the likely degradation products of this compound itself, which would involve further oxidation of the aldehyde group and potential ring cleavage.

The mechanism for the reaction of OH radicals with polymethylated benzaldehydes is complex, involving the formation of an initial OH-adduct to the aromatic ring. acs.org This adduct can exist in different isomeric forms, such as addition to a substituted (ipso) or unsubstituted carbon atom. acs.org The subsequent reactions of these adducts with molecular oxygen (O₂) are crucial in determining the final product distribution. acs.org

For aldehydes, the reaction with OH radicals can proceed via H-atom abstraction from the -CHO group, which is generally the predominant pathway for smaller aldehydes. scielo.org.mx However, for larger aldehydes, H-atom abstraction from the alkyl chain can also become relevant. scielo.org.mx In the case of polymethylated benzaldehydes, the electron-donating methyl groups activate the aromatic ring, making OH addition a highly favorable pathway. researchgate.net

Theoretical models for the atmospheric oxidation of 1,2,4-trimethylbenzene (B165218) initiated by OH radicals show that the reaction is dominated by OH addition to the aromatic ring, forming TMB-OH adducts. rsc.org These adducts then react with O₂ to form phenolic compounds or TMB-OH-O₂ peroxy radicals, which can cyclize to form bicyclic radicals. rsc.org These bicyclic radicals can further react to form a variety of ring-opened products, including dicarbonyls. rsc.org A similar mechanistic framework is expected to apply to this compound.

Photolytic Degradation Processes